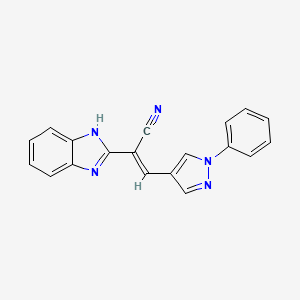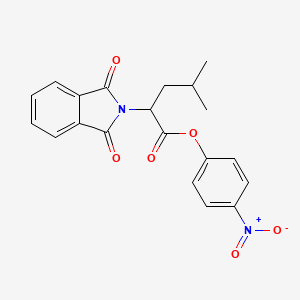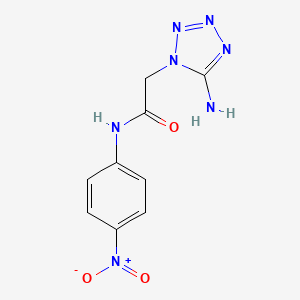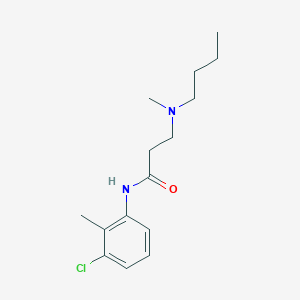![molecular formula C20H26N2OS B3946302 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3946302.png)
2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
描述
2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TTP488 and is a novel small molecule antagonist of the receptor for advanced glycation end products (RAGE).
科学研究应用
TTP488 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In diabetes, TTP488 has been shown to reduce inflammation and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis.
作用机制
TTP488 acts as an antagonist of 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, a receptor that is involved in the pathogenesis of various diseases. This compound is known to bind to advanced glycation end products (AGEs), which are formed as a result of the non-enzymatic reaction between reducing sugars and proteins. The binding of this compound to AGEs leads to the activation of various signaling pathways that result in inflammation, oxidative stress, and tissue damage. TTP488 blocks the binding of this compound to AGEs, thereby reducing the downstream effects of this compound activation.
Biochemical and Physiological Effects
TTP488 has been shown to have various biochemical and physiological effects in animal models. In Alzheimer's disease, TTP488 has been shown to reduce the levels of amyloid-beta plaques and tau protein, which are hallmarks of the disease. TTP488 has also been shown to improve cognitive function and reduce neuroinflammation. In diabetes, TTP488 has been shown to reduce inflammation, oxidative stress, and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
实验室实验的优点和局限性
One of the advantages of TTP488 is its specificity for 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, which makes it a useful tool for studying the role of this compound in various diseases. TTP488 has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of TTP488 is its poor solubility, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for the research on TTP488. One of the areas of interest is the development of TTP488 analogs with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of TTP488 in other diseases such as cardiovascular disease and inflammatory bowel disease. Additionally, the mechanisms underlying the effects of TTP488 on cognitive function and neuroinflammation in Alzheimer's disease are still not fully understood and require further investigation.
Conclusion
TTP488 is a novel small molecule antagonist of 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol that has shown promising therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. Its specificity for this compound and good pharmacokinetic properties make it a useful tool for studying the role of this compound in disease pathogenesis. However, its poor solubility is a limitation that needs to be addressed. Further research on TTP488 and its analogs is needed to fully understand its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-14-10-19-16-21(11-4-8-18-6-2-1-3-7-18)12-13-22(19)17-20-9-5-15-24-20/h1-9,15,19,23H,10-14,16-17H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWFYVRZNQCJGD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC=CC2=CC=CC=C2)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(CN1C/C=C/C2=CC=CC=C2)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3946244.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)
![1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B3946256.png)



![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B3946295.png)
![4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3946310.png)

![4-benzoyl-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B3946317.png)